molecular formula C5H2F2N2O2 B13360899 3,5-Difluoro-4-nitropyridine

3,5-Difluoro-4-nitropyridine

Cat. No.: B13360899
M. Wt: 160.08 g/mol
InChI Key: MEHYVLBEEFDRHU-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-nitropyridine is a fluorinated nitropyridine compound known for its unique chemical properties. The presence of both fluorine and nitro groups on the pyridine ring imparts distinct electronic characteristics, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-nitropyridine typically involves the fluorination of nitropyridine derivatives. One common method includes the reaction of 3,5-difluoropyridine with nitric acid under controlled conditions to introduce the nitro group at the 4-position . Another approach involves the nitration of 3,5-difluoropyridine using a mixture of sulfuric acid and nitric acid .

Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction parameters and scalability .

Comparison with Similar Compounds

Uniqueness: 3,5-Difluoro-4-nitropyridine is unique due to the simultaneous presence of both fluorine and nitro groups on the pyridine ring, which imparts distinct electronic and chemical properties. This makes it a versatile intermediate in various synthetic applications and research fields .

Properties

Molecular Formula

C5H2F2N2O2

Molecular Weight

160.08 g/mol

IUPAC Name

3,5-difluoro-4-nitropyridine

InChI

InChI=1S/C5H2F2N2O2/c6-3-1-8-2-4(7)5(3)9(10)11/h1-2H

InChI Key

MEHYVLBEEFDRHU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)F)[N+](=O)[O-])F

Origin of Product

United States

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